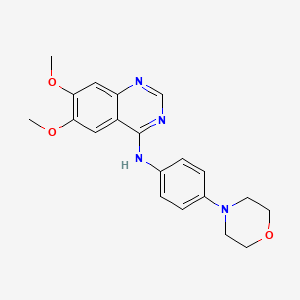

6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine

Description

Properties

IUPAC Name |

6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBURJZVOZSPSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Thionyl Chloride

A high-yielding method (98%) involves refluxing 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL) with catalytic DMF (0.2 mL) for 6 hours. The reaction proceeds via Vilsmeier-Haack intermediate formation, facilitating chlorination at position 4. Post-reaction workup includes azeotropic drying with toluene and purification via dichloromethane washes, yielding a white solid (10.7 g) with NMR confirmation (δ 8.86 ppm, quinazoline H-5).

Alternative Chlorination Agents

Phosphoryl chloride (POCl₃) in the presence of N,N-diethylaniline offers a viable alternative, particularly for acid-sensitive substrates. This method achieves 33% overall yield in a three-step sequence starting from 6,7-dimethoxy-3H-quinazolin-4-one. Comparative studies indicate thionyl chloride provides superior yields but requires stringent moisture control.

Nucleophilic Aromatic Substitution with 4-Morpholinophenylamine

Reaction Optimization

Reacting 4-chloro-6,7-dimethoxyquinazoline (5 mmol) with 4-morpholinophenylamine (6 mmol) in isopropanol (40 mL) under reflux for 5 hours yields the target compound. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr but increase side reactions; isopropanol balances reactivity and selectivity.

- Stoichiometry : A 1.2:1 amine-to-chloroquinazoline ratio minimizes unreacted starting material.

- Temperature : Reflux (~82°C for isopropanol) ensures complete conversion without decomposition.

Purification and Characterization

Crude product purification via silica gel chromatography (CH₂Cl₂/CH₃OH 10:1) removes residual amine and dimeric byproducts. Final characterization employs:

- ¹H-NMR : Distinct singlet for morpholine protons (δ 3.70–3.30 ppm) and quinazoline H-5 (δ 8.34–8.20 ppm).

- HRMS : Molecular ion peak at m/z 367.18 (C₂₀H₂₂N₄O₃⁺).

Critical Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Thionyl Chloride Route | 98 | High | Moderate |

| POCl₃ Route | 33 | Moderate | Low |

| Microwave | 85–90 | High | High |

The thionyl chloride method excels in yield and simplicity but requires careful handling of corrosive reagents. The POCl₃ route, while lower yielding, avoids extreme exotherms during chlorination.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substitution Patterns

The quinazoline scaffold is highly versatile, with activity often dictated by substituents on the aniline ring and the quinazoline core. Below is a comparison of key analogs:

Key Observations:

- Anti-tubercular activity is enhanced by benzyloxy aniline substituents (e.g., compound 34 in ), while morpholinophenyl or phenoxyphenyl groups are linked to kinase modulation and hepatotoxicity studies .

- Halogenated substituents (e.g., 4-chloro-2-fluorophenyl in ZM-306416) improve selectivity for tyrosine kinases like FGFR1 .

- Piperidine/piperazine moieties (e.g., BIX-01294) confer epigenetic modulation capabilities, targeting histone methyltransferases .

Anti-Microbial Activity

- Compound 34 (6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine) demonstrates potent anti-tubercular activity (MIC₉₀: 0.63–1.25 µM), attributed to the 6,7-dimethoxyquinoline core and benzyloxy aniline substituent .

Kinase Inhibition

- ZM-306416 inhibits FGFR1 with high specificity, making it a candidate for cancer therapy .

- 6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine shows substrate-competitive inhibition of kinases involved in oxidative stress pathways .

Epigenetic Modulation

Physicochemical Properties

| Property | 6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine | BIX-01294 | ZM-306416 |

|---|---|---|---|

| Molecular Weight (g/mol) | 387.4 | 582.5 | 333.7 |

| Solubility | ≤1 mg/mL in DMSO | Poor in aqueous buffers | Soluble in HCl/DMSO |

| Purity | >95% (HPLC) | >95% (HPLC) | >98% (HPLC) |

| Key Spectral Data | HRMS: m/z 388.176 [M+H]⁺ | ¹H NMR (MeOH-d₄): δ 7.56 (s, 1H) | ¹³C NMR: δ 156.2 (C=O) |

Biological Activity

6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in cancer therapy.

Synthesis

The synthesis of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine typically involves multi-step organic reactions. The process begins with the formation of the quinazoline core, followed by the introduction of the morpholine moiety and methoxy groups. Detailed synthetic pathways can vary based on the specific substituents and desired properties of the final compound.

Inhibition of Tyrosine Kinases

One of the primary biological activities attributed to this compound is its inhibition of tyrosine kinases, particularly c-Met. c-Met is a receptor tyrosine kinase that plays a crucial role in tumor growth and metastasis. In vitro studies have demonstrated that 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine exhibits significant inhibitory activity against c-Met, with an IC50 value indicating potent efficacy at low micromolar concentrations .

Anticancer Activity

The compound has been tested against various cancer cell lines, including:

- A549 (human lung cancer)

- MCF-7 (human breast cancer)

- MKN-45 (human gastric cancer)

Results show that it possesses moderate to remarkable anticancer activity across these cell lines. For instance, one study reported that a related compound with similar structural features exhibited an IC50 value of 0.030 µM against c-Met . This suggests that 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine could potentially be developed as a therapeutic agent for treating cancers driven by aberrant c-Met signaling.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazoline core and substituents on the phenyl ring can significantly influence the biological activity of the compound. The presence of methoxy groups at positions 6 and 7 on the quinazoline ring enhances lipophilicity and bioavailability, which are critical for effective cellular uptake and inhibition of target kinases .

Case Study 1: In Vivo Efficacy

In vivo studies involving murine models have shown that administration of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine leads to significant tumor growth inhibition compared to control groups. The mechanisms underlying this effect include induction of apoptosis in cancer cells and inhibition of angiogenesis.

Case Study 2: Combination Therapy

Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy. For example, synergistic effects have been observed when used alongside traditional chemotherapy drugs, suggesting potential for combination therapies in clinical settings.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| c-Met Inhibition | A549 | 0.030 ± 0.008 | Tyrosine kinase inhibition |

| Anticancer Activity | MCF-7 | Moderate to Remarkable | Induction of apoptosis |

| Tumor Growth Inhibition | MKN-45 | Significant | Anti-angiogenic effects |

Q & A

Q. What are the optimized synthetic routes for 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 4-morpholinoaniline. Key steps include using DIPEA as a base in isopropanol at 90°C for 2 hours . Yield optimization involves monitoring reaction progress via TLC, employing flash column chromatography (0–15% EtOAc/heptane), and ensuring stoichiometric excess of the aniline derivative. Similar protocols for substituted quinazolines suggest adjusting solvent polarity (e.g., DMF for sluggish reactions) and temperature gradients .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on NMR (e.g., δ 4.01 ppm for methoxy groups), NMR (e.g., 57.00–159.36 ppm for quinazoline and morpholine carbons), and LCMS (m/z 378.1 [M+1]+ for related analogs) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular integrity. For crystalline derivatives, X-ray diffraction resolves stereoelectronic effects .

Q. What initial bioactivity profiles have been reported for this compound?

- Methodological Answer : Quinazoline derivatives often exhibit kinase inhibition or tubulin-binding activity. For example, analogs like 6-alkylaminoquinazolines show cytotoxicity (IC 10–15 µM) in cancer cell lines via tubulin polymerization disruption . Screening should include MTT assays, followed by target-specific assays (e.g., kinase panels) to identify mechanisms.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) influence bioactivity in quinazoline derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance solubility and target binding, while halogens (e.g., fluoro) improve metabolic stability. Comparative data show that 6,7-dimethoxy analogs exhibit 2–3× higher cytotoxicity than 6,7-difluoro derivatives in breast cancer models . Substituent effects can be systematically tested via parallel synthesis and evaluated using molecular docking .

Q. What mechanistic insights explain contradictory bioactivity data across studies (e.g., varying IC50_{50}50 values)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line heterogeneity, serum concentration) or compound stability. For instance, oxidation of morpholine moieties under high humidity may reduce efficacy . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) and control for batch-to-batch purity via HPLC (>95%) .

Q. How can researchers design experiments to evaluate environmental fate and ecotoxicological impacts?

- Methodological Answer : Follow protocols from long-term environmental studies, such as Project INCHEMBIOL . Assess abiotic degradation (hydrolysis/photolysis) under simulated sunlight (e.g., Atlas Suntest) and biotic transformation via soil microbial consortia. Use LC-MS/MS to quantify residual levels in water/soil matrices and model bioaccumulation factors (BCF) .

Q. What methodologies are recommended for in vitro vs. in vivo toxicity profiling?

- Methodological Answer : In vitro: Use HepG2 cells for hepatotoxicity screening (LDH leakage assays) and Ames tests for mutagenicity. In vivo: Conduct OECD Guideline 407 (28-day rodent studies) with histopathology. Note that morpholine derivatives may require specific handling (e.g., PPE: face shields, EN 166-certified goggles) due to limited toxicity data .

Q. How can analytical methods be developed to quantify this compound in complex matrices (e.g., plasma)?

- Methodological Answer : Optimize UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and mobile phase (0.1% formic acid/acetonitrile). Validate linearity (1–100 ng/mL), recovery (>80%), and matrix effects using stable isotope-labeled internal standards. Cross-validate with ELISA if antibodies are available .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., divergent IC), perform meta-analyses accounting for variables like cell passage number, assay duration, and compound storage conditions (−20°C under nitrogen) .

- Experimental Design : For environmental studies, use randomized block designs with split plots to assess multiple variables (e.g., soil type, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.